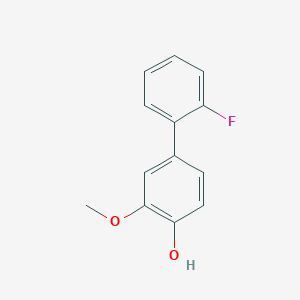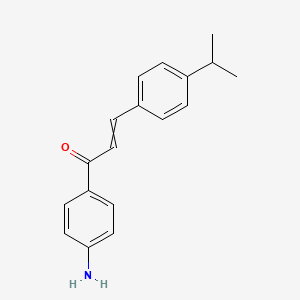
1-(4-Aminophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Vue d'ensemble
Description
This would typically include the IUPAC name, other names, and a brief overview of the compound’s significance or uses.
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes, including its reactivity, common reaction partners, and the products formed.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis and Structure Analysis
- Chalcone derivatives, including 1-(4-Aminophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one, are synthesized and characterized for their structural properties. For instance, studies involve analyzing the crystal structures and hydrogen bonding patterns of these compounds, which are crucial for understanding their chemical behavior and potential applications in various fields (Salian et al., 2018).
Photophysical Properties
- Research on the photophysical properties of chalcone derivatives has shown that these compounds exhibit solvatochromic effects, indicating a change in their optical properties in response to solvent polarity. This property is significant for applications in materials science, particularly in the development of optical materials and sensors (Kumari et al., 2017).
Antioxidant Activity
- Some studies have focused on the antioxidant activities of chalcone derivatives. These compounds demonstrate free radical scavenging abilities, making them potential candidates for therapeutic applications or as additives in materials to prevent oxidative damage (Sulpizio et al., 2016).
Electronic and Molecular Properties
- Detailed theoretical analyses, including density functional theory (DFT) studies, provide insights into the molecular structure, electronic properties, and chemical reactivity of chalcone derivatives. Such studies are critical for the design and synthesis of new materials with tailored properties (Adole et al., 2020).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, its toxicity levels, and any potential hazards associated with its use.
Orientations Futures
This involves discussing potential future research directions, including unanswered questions about the compound, potential applications, and areas of interest for further study.
Propriétés
IUPAC Name |
1-(4-aminophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(19)11-9-16/h3-13H,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGDZSGDGWSNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



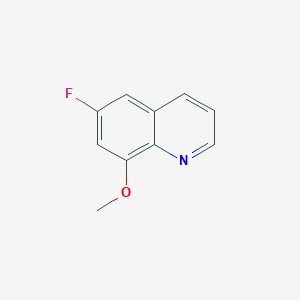
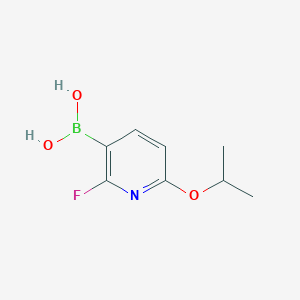
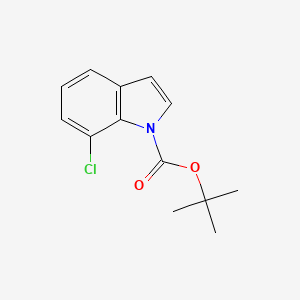
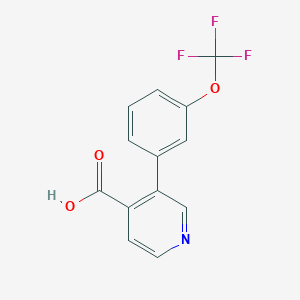
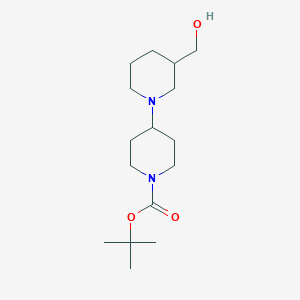
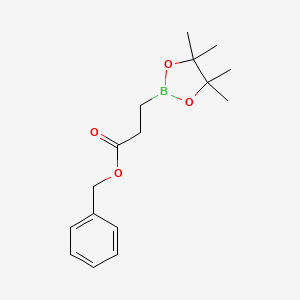
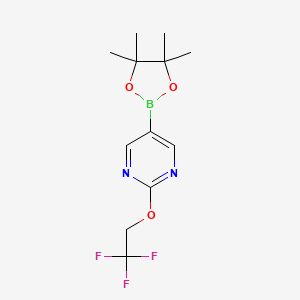
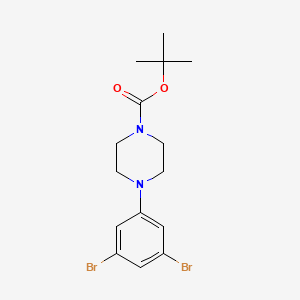
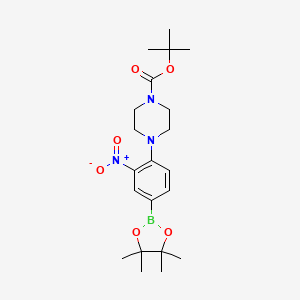
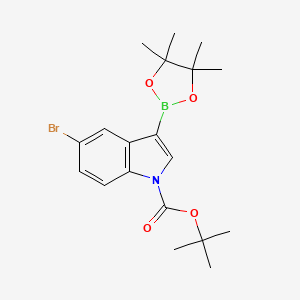
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440649.png)
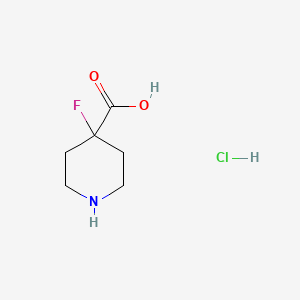
![tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate](/img/structure/B1440653.png)
